molecular formula C18H19NO B1428742 (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one CAS No. 1038925-00-6

(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one

Cat. No. B1428742
M. Wt: 265.3 g/mol
InChI Key: AFMGAVDATRJOJG-GUYCJALGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one, also known as BMPP, is a chiral pyrrolidinone compound that has been studied for its potential applications in the field of medicinal chemistry. BMPP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties. Its unique structure and properties make it an attractive target for further research and development.

Scientific Research Applications

Synthesis and Structural Studies

(3S,5S)-5-Biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one has been involved in various synthesis and structural studies. For instance, it has been used in the asymmetric synthesis of enantiomers of N-methylpyrrolidin-2-ylmethyl tryptamines, employing proline and focusing on their binding affinities and hallucinogen-like behavioral properties (Gerasimov et al., 1999). Also, its analogs have been identified as high affinity human 5-HT(1B/1D) ligands (Egle et al., 2003).

Antimigraine Research

In the field of antimigraine drugs, a conformationally restricted analog of the anti-migraine drug sumatriptan has been synthesized using this compound. This research aimed to explore stereogenic replacements for certain side chains in sumatriptan, showcasing the compound's potential in drug development (MacorJohn et al., 1992).

Neurotransmitter Analog Research

Research has also explored the use of this compound as a neurotransmitter analog. For example, it has been employed in the synthesis of serotonergic activity compounds, particularly as a metabolically stable and conformationally restricted replacement for aminoethyl groups in tryptamines (Macor et al., 1994).

Antimicrobial and Antifungal Studies

There have been studies focusing on the antimicrobial and antifungal applications of related compounds. For instance, new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have been synthesized, showing promising in vitro antifungal activities (Cvetković et al., 2019).

Cytotoxic and Anticancer Research

In the field of cancer research, derivatives of this compound have been synthesized and tested for cytotoxic activity against various cancer cell lines, indicating potential applications in cancer therapy (Janecki et al., 2005).

properties

IUPAC Name

(3S,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMGAVDATRJOJG-GUYCJALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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